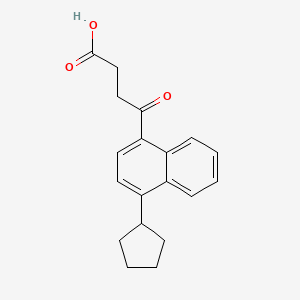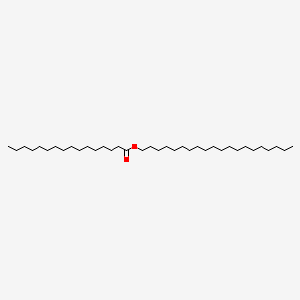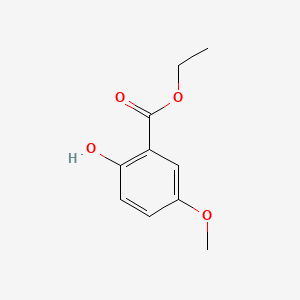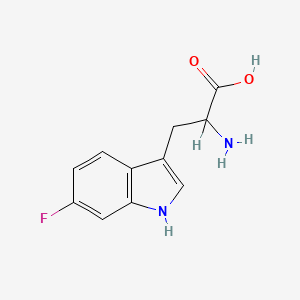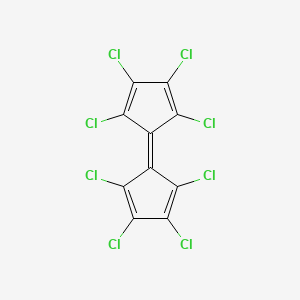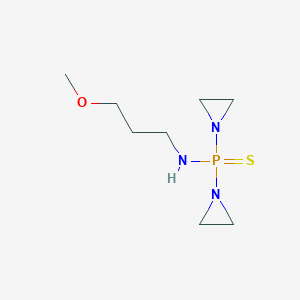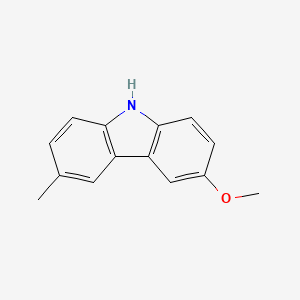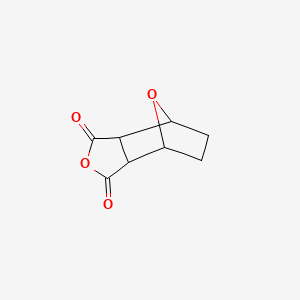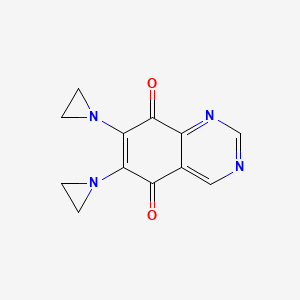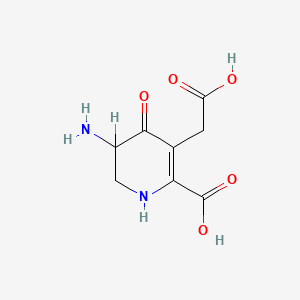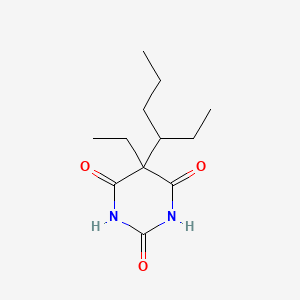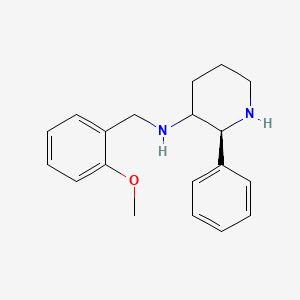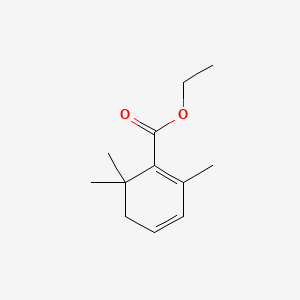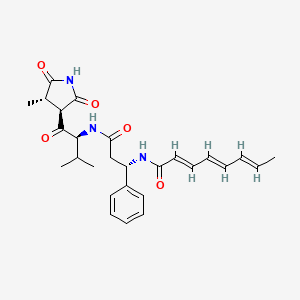
Andrimid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andrimid is a natural product found in Pseudomonas fluorescens and Enterobacter with data available.
Scientific Research Applications
Antibiotic Properties and Mechanisms
Andrimid is known for its antibiotic properties, particularly as a hybrid nonribosomal peptide-polyketide antibiotic. It inhibits fatty acid biosynthesis in bacteria, making it a significant player in combating bacterial infections. One study highlights its potency against bacterial acetyl-CoA carboxylase, a crucial enzyme in fatty acid biosynthesis, with submicromolar efficacy (Liu, Fortin, & Walsh, 2008). Additionally, andrimid has been reported to show moderate to very good activity against various bacteria, including Bacillus species and Xanthomonas campestris, a pathogen that causes bacterial blight in rice plants (Singh et al., 1997).
Production and Biotechnological Potential
Research has demonstrated that andrimid can be produced by various bacteria, including a psychrotolerant Serratia proteamaculans strain, even at low temperatures. This finding is significant for biotechnological applications such as cryopreservation and in industries like food and cosmetics for controlling pathogenic bacteria (Sánchez, Sierra, Siñeriz, & Delgado, 2013).
Biosynthetic Mechanisms
The biosynthesis of andrimid involves complex mechanisms. Studies have identified unique biosynthetic enzymes, such as a transglutaminase homologue, which acts as a stand-alone amide synthase in the andrimid enzymatic assembly line (Fortin, Walsh, & Magarvey, 2007). Another study discovered a dissociated biosynthetic system in the andrimid gene cluster, different from most type I nonribosomal peptide synthetases and polyketide synthases, indicating potential for genetic engineering to produce andrimid analogues (Jin, Fischbach, & Clardy, 2006).
Ecological and Environmental Implications
Andrimid's production and its effects in ecological contexts have also been explored. A study on Vibrio coralliilyticus indicated that sub-lethal concentrations of andrimid produced by this bacterium could influence microbial diversity and interspecific competition in marine environments, potentially impacting human health in coastal communities and element cycling in the ocean (Graff et al., 2012).
properties
Product Name |
Andrimid |
|---|---|
Molecular Formula |
C27H33N3O5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1 |
InChI Key |
OHDXGZAYYBMHCY-QSUIEZAASA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
synonyms |
andrimid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



